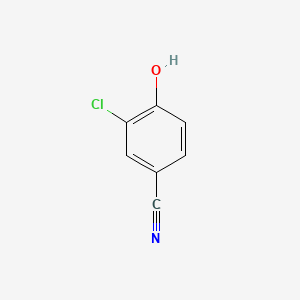

3-Chloro-4-hydroxybenzonitrile

Description

Contextualization within Halogenated Benzonitrile (B105546) Derivatives Research

Halogenated benzonitriles are a class of compounds extensively studied for their diverse applications, including as herbicides, pharmaceuticals, and materials for organic synthesis. scielo.org.mxisca.in Research in this area often focuses on how the type and position of halogen and other substituents influence the chemical and physical properties of the molecule.

The chemical behavior of 3-Chloro-4-hydroxybenzonitrile is largely dictated by the electronic effects of its substituents on the aromatic ring. The hydroxyl group (-OH) is a potent activating group, meaning it donates electron density to the benzene (B151609) ring through a resonance effect. This increases the ring's reactivity towards electrophilic substitution, primarily at the ortho and para positions relative to the hydroxyl group.

Comparing this compound to its analogues highlights the subtle yet significant impact of substituent changes.

3-Bromo-4-hydroxybenzonitrile , the bromine analogue, shares many structural similarities. However, the difference in the halogen atom (chlorine vs. bromine) affects properties like bond strength and polarizability. While both are deactivating, ortho-para directors, the larger size and greater polarizability of bromine can influence intermolecular interactions and reactivity. For instance, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) is a known herbicide. nih.gov A comparative study on the proton-donating ability of halogenated hydroxybenzonitriles found that the ability increases in the order: p-hydroxybenzonitrile < 3-iodo-4-hydroxybenzonitrile < ioxynil (B1672095) < bromoxynil (B128292) ≈ this compound < chloroxynil. cas.cz This indicates that this compound is a slightly stronger proton donor than its bromo- and iodo- counterparts.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Research Aspect |

|---|---|---|---|---|

| This compound | 2315-81-3 | C₇H₄ClNO | 153.57 | Efficient proton donor in electrochemistry. researchgate.net |

| 3-Bromo-4-hydroxybenzonitrile | 2315-86-8 | C₇H₄BrNO | 198.02 | Intermediate in herbicide synthesis (e.g., Bromoxynil). nih.gov |

| 3-Chloro-5-methyl-4-hydroxybenzonitrile | 173900-45-3 | C₈H₆ClNO | 167.59 | Intermediate for pharmaceuticals and agrochemicals. fluorochem.co.uk |

Research Gaps and Future Directions in this compound Studies

While this compound is utilized as a chemical intermediate, specific areas of its academic study present opportunities for further investigation.

A significant finding is that this compound and its dichlorinated analogue, chloroxynil, are efficient proton donors in electrochemical studies conducted in aprotic solvents like dimethylsulfoxide. researchgate.net Their reduction occurs at more negative potentials than the proton reduction in common acids, making them suitable for protonating species that are themselves reduced at very negative potentials. researchgate.net The ability of the hydroxyl group on the benzonitrile to act as a proton source in these reactions is a key feature that warrants more in-depth study. Future research could focus on elucidating the precise mechanisms of these proton-coupled electron transfer processes and expanding their application in synthetic and mechanistic electrochemistry.

Furthermore, recent environmental research has identified a new class of halogenated aromatic disinfection byproducts (DBPs) in drinking water, termed halohydroxybenzonitriles (HHBNs). nih.gov Compounds like 3,5-dichloro-4-hydroxybenzonitrile (B167504) have been detected in drinking water samples and have shown significant cytotoxicity. nih.gov This discovery opens a new and critical research avenue for this compound and related compounds. Future studies are needed to investigate its potential formation during water treatment processes, its environmental persistence, and its toxicological profile. Understanding the fate and impact of these compounds is crucial for assessing their risk to human health and the environment.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYPJUOSZDQWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177733 | |

| Record name | Benzonitrile, 3-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-81-3 | |

| Record name | Benzonitrile, 3-chloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Hydroxybenzonitrile

Established Synthetic Routes and Mechanistic Investigations

Reaction of 4-Hydroxybenzonitrile (B152051) with Chlorinating Agents

The direct chlorination of 4-hydroxybenzonitrile is a primary and well-established method for the synthesis of 3-chloro-4-hydroxybenzonitrile. This electrophilic aromatic substitution reaction is guided by the activating, ortho-, para-directing hydroxyl group. The para position is already occupied by the nitrile group, thus directing the incoming chloro group to the ortho position.

Several chlorinating agents have been effectively employed for this transformation. A proficient method involves the use of N-Chlorosuccinimide (NCS) as the chlorinating agent in an aqueous medium. isca.in This approach is advantageous due to its mild reaction conditions, operational simplicity, and the avoidance of organic solvents. isca.in In a typical procedure, the reaction of 4-hydroxybenzonitrile with NCS at room temperature can yield this compound in good yields (around 82%) within a relatively short reaction time of 1.5 hours. isca.in The purity of the product obtained through this method is reported to be high, around 98.8% as determined by HPLC. ijsrp.org

Another effective system for this chlorination is the use of sodium chlorate (B79027) (NaClO₃) as an oxidant in the presence of hydrochloric acid (HCl) in an aqueous medium. ijsrp.org This method also proceeds under mild conditions and provides the desired product in high yield (82%) and purity (98.8%). ijsrp.org The in-situ generation of the chlorinating species is a key feature of this process. ijsrp.org

The mechanism of these reactions involves the electrophilic attack of a chlorine species (e.g., Cl⁺ or a polarized chlorine-containing intermediate) on the electron-rich aromatic ring of 4-hydroxybenzonitrile. The hydroxyl group strongly activates the ring towards electrophilic substitution and directs the incoming electrophile to the positions ortho to it.

Reductive Cleavage Pathways leading to this compound

While less common for the direct synthesis of this compound from non-halogenated precursors, reductive cleavage can be a relevant pathway in the context of the degradation or transformation of more halogenated benzonitrile (B105546) derivatives. For instance, the photolysis of bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) in the presence of chloride ions can lead to the formation of this compound. researchgate.net This process involves the reductive dehalogenation of one of the bromine atoms and subsequent substitution by a chlorine atom. While not a primary synthetic route, this pathway highlights the potential for forming this compound from other halogenated precursors under specific environmental or laboratory conditions.

Photoincorporation of Chloride Ions in Benzonitrile Derivatives as a Synthetic Route

The photoincorporation of chloride ions into benzonitrile derivatives presents a photochemical route to this compound. Research on the aquatic photodegradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) has shown that in the presence of sodium chloride, ultraviolet radiation can induce the formation of this compound. researchgate.netresearchgate.net

The proposed mechanism involves the initial photolytic cleavage of a carbon-bromine bond in bromoxynil to form a primary photoproduct, 3-bromo-4-hydroxybenzonitrile. researchgate.net This intermediate can then undergo photoincorporation of a chloride ion, leading to the formation of this compound. researchgate.net The reaction proceeds via a heterolytic mechanism. researchgate.net The efficiency of this process is influenced by the concentration of chloride ions present in the aqueous solution. researchgate.net

Table 2: Photochemical Formation of this compound

| Starting Material | Conditions | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) | UV radiation (near 313 nm), aqueous NaCl | 3-Bromo-4-hydroxybenzonitrile | This compound | researchgate.netresearchgate.net |

Novel Synthetic Approaches and Catalyst Development

Exploration of Transition Metal-Catalyzed Functionalizations

Recent advancements in organic synthesis have explored the use of transition metal catalysts for the functionalization of aromatic compounds. While specific examples detailing the direct synthesis of this compound using transition metal catalysis are not extensively documented in the provided search results, the broader context of transition metal-catalyzed C-H functionalization suggests potential applicability. researchgate.net

Iron(III)-catalyzed chlorination of activated arenes using N-chlorosuccinimide (NCS) has emerged as a general and regioselective method. core.ac.ukacs.org Iron(III) triflimide, for example, acts as a powerful Lewis acid to activate NCS for the chlorination of various phenol (B47542) derivatives. core.ac.uk Although not directly applied to 4-hydroxybenzonitrile in the cited studies, this methodology could potentially be adapted for its regioselective chlorination. The synthesis of related compounds, such as the dichlorination of 4-hydroxybenzonitrile to produce chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), has been achieved using iron(III) chloride as a catalyst. core.ac.ukacs.org

The use of transition metal catalysts, such as palladium or nickel, is well-established in cross-coupling reactions, which could be envisioned in multi-step synthetic sequences leading to this compound. dtu.dkmdpi.com For instance, a suitably protected and functionalized benzene (B151609) ring could undergo a transition metal-catalyzed cross-coupling reaction to introduce the cyano or chloro group.

Regioselective Synthesis Strategies

The regioselective synthesis of substituted phenols and anilines is a critical aspect of organic chemistry. The inherent directing effect of the hydroxyl group in 4-hydroxybenzonitrile strongly favors chlorination at the ortho position (C3), making the synthesis of this compound inherently regioselective.

However, for substrates where multiple positions are available for substitution, catalyst-controlled regioselective chlorination offers a powerful tool. For instance, the use of a Lewis basic selenoether catalyst has been shown to direct the chlorination of phenols to the ortho position, overriding the inherent electronic preference for the para position in some cases. nsf.gov While 4-hydroxybenzonitrile already has its para position blocked, such catalytic systems could be valuable for the regioselective chlorination of other substituted phenols where controlling the position of halogenation is more challenging.

The development of one-pot, tandem iron(III)-catalyzed processes allows for the highly regioselective introduction of different halogens onto an aromatic ring, further demonstrating the control that can be exerted over the synthesis of halogenated arenes. acs.org These advanced strategies underscore the ongoing efforts to develop highly selective and efficient methods for the synthesis of specifically substituted aromatic compounds like this compound.

Derivatization and Chemical Modification Studies

This compound is a versatile chemical intermediate possessing three distinct functional groups: a hydroxyl group, a nitrile group, and a chlorine atom attached to a benzene ring. angenechemical.comcymitquimica.comuni.lu This unique combination of electron-donating (hydroxyl) and electron-withdrawing (chloro, nitrile) substituents imparts specific reactivity to each functional site, allowing for a wide range of chemical modifications. cymitquimica.com These transformations are crucial for synthesizing more complex molecules for applications in pharmaceuticals and agrochemicals. angenechemical.com

The phenolic hydroxyl group of this compound is a primary site for derivatization through etherification and esterification reactions. These modifications are often employed to alter the molecule's physical properties, protect the hydroxyl group during subsequent reactions, or introduce new functionalities.

Etherification: The synthesis of ethers from this compound can be achieved under various conditions. A prominent example is the Mitsunobu reaction, which allows for the formation of an ether linkage with an alcohol. This reaction typically involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comgoogle.com This methodology is notably used in the synthesis of pharmaceutical intermediates. For instance, the etherification of the structurally related 3-nitro-4-hydroxybenzonitrile with (S)-3-hydroxytetrahydrofuran is a key step in preparing intermediates for Afatinib. google.comgoogleapis.comgoogleapis.com This suggests a similar reaction pathway is highly feasible for this compound.

Esterification: The hydroxyl group can be readily converted into an ester. This is typically accomplished by reacting the compound with an acid halide or anhydride. google.com This reaction is fundamental in the production of certain herbicides where the active ingredient is an ester derivative of a hydroxybenzonitrile core. For example, the esterification of 3,5-dihalo-4-hydroxybenzonitriles is a known process, indicating that this compound can be similarly acylated to produce various ester derivatives. google.com

| Reaction Type | Reagent(s) | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Etherification (Mitsunobu) | Alcohol (e.g., (S)-3-hydroxytetrahydrofuran), Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Anhydrous solvent (e.g., THF, Dichloromethane) | Alkyl ether derivative | google.comgoogle.comgoogleapis.com |

| Esterification | Acid Halide (e.g., Acetyl chloride) or Acid Anhydride | Presence of a base or catalyst, often at elevated temperatures | Ester derivative | google.com |

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other important functionalities, primarily carboxylic acids (via hydrolysis) and primary amines (via reduction).

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid group (-COOH) under acidic or basic conditions. This transformation converts this compound into 3-chloro-4-hydroxybenzoic acid. This type of hydrolysis is a standard reaction for benzonitrile derivatives. smolecule.com For example, the hydrolysis of the nitrile in brominated hydroxybenzonitriles to form the corresponding benzoic acid is a known transformation. smolecule.com

Reduction: The reduction of the nitrile group yields a primary amine (-CH₂NH₂). This can be accomplished using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction converts this compound into 3-chloro-4-hydroxybenzylamine, a valuable building block for further synthesis. The reduction of the nitrile group in the related 3-chloro-5-hydroxybenzonitrile (B1591985) to an amine using reducing agents like lithium aluminum hydride has been reported.

| Reaction Type | Reagent(s) | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrolysis | Strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH), water | Heating | 3-Chloro-4-hydroxybenzoic acid | smolecule.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Pd-C) | Anhydrous ether solvent for LiAlH₄; pressure and catalyst for hydrogenation | 3-Chloro-4-hydroxybenzylamine |

The benzene ring of this compound is subject to electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group. The chlorine atom and the nitrile group are deactivating, meta-directing groups. cymitquimica.com The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). Since position 3 is already occupied by a chlorine atom, further substitution is strongly directed to the C5 position.

Halogenation: Further halogenation, such as chlorination or bromination, is a key reaction. The reaction of 4-hydroxybenzonitrile with N-chlorosuccinimide (NCS) can yield this compound and can proceed further to give 3,5-dichloro-4-hydroxybenzonitrile (B167504) (Chloroxynil). isca.inacs.orgcore.ac.uk This indicates that this compound can be further chlorinated at the C5 position. Similarly, bromination of 4-hydroxybenzonitrile is known to produce 3,5-dibromo-4-hydroxybenzonitrile, supporting the high reactivity of the C3 and C5 positions. google.com

Nitration: While direct nitration of this compound is not widely documented in the provided sources, the nitration of the parent compound, 4-hydroxybenzonitrile, readily occurs to yield 3-nitro-4-hydroxybenzonitrile. google.comgoogleapis.com This further exemplifies the directing power of the hydroxyl group. By analogy, nitration of this compound would be expected to introduce a nitro group at the C5 position, yielding 3-chloro-5-nitro-4-hydroxybenzonitrile.

| Reaction Type | Reagent(s) | Typical Conditions | Major Product | Reference |

|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS), Iron(III) catalyst | Aqueous or organic solvent | 3,5-Dichloro-4-hydroxybenzonitrile | isca.inacs.orgcore.ac.uk |

| Bromination | Bromine (Br₂), Bromide/Bromate salts in acid | Aqueous acidic medium | 3-Bromo-5-chloro-4-hydroxybenzonitrile (B190070) | google.comresearchgate.net |

| Nitration (Predicted) | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Controlled temperature | 3-Chloro-5-nitro-4-hydroxybenzonitrile | google.comgoogleapis.com |

Iii. Spectroscopic and Computational Elucidation of 3 Chloro 4 Hydroxybenzonitrile

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within 3-Chloro-4-hydroxybenzonitrile.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum typically shows distinct signals corresponding to the aromatic protons and the hydroxyl proton. For instance, in a study using DMSO-d₆ as the solvent, a broad singlet for the hydroxyl proton (OH) appears at a high chemical shift, around 11.38 ppm, which is characteristic of a phenolic proton involved in hydrogen bonding. The aromatic protons appear as a singlet at approximately 7.90 ppm and another singlet at 6.92 ppm. acs.org The number of signals, their splitting patterns (multiplicity), and their integration values confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. In DMSO-d₆, the spectrum of this compound shows signals for all seven carbon atoms. acs.org The carbon atom of the nitrile group (C≡N) typically resonates in the region of 117-120 ppm. The carbon atoms attached to the hydroxyl and chloro groups are also clearly distinguishable, with the carbon bearing the hydroxyl group appearing at a higher chemical shift (around 158.6 ppm) due to the deshielding effect of the oxygen atom. acs.org The remaining aromatic carbons produce signals at chemical shifts determined by the electronic effects of the substituents. acs.org

The following table summarizes typical NMR data for this compound.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹H | DMSO-d₆ | 11.38 (br s) | OH |

| ¹H | DMSO-d₆ | 7.90 (s) | Aromatic CH |

| ¹H | DMSO-d₆ | 6.92 (s) | Aromatic CH |

| ¹³C | DMSO-d₆ | 158.6 | C-OH |

| ¹³C | DMSO-d₆ | 137.1 | Aromatic CH |

| ¹³C | DMSO-d₆ | 117.9 | Aromatic CH |

| ¹³C | DMSO-d₆ | 117.7 | C-CN |

| ¹³C | DMSO-d₆ | 107.3 | C-Cl |

| ¹³C | DMSO-d₆ | 103.8 | Aromatic C |

Data sourced from a study utilizing a 500 MHz spectrometer. acs.org

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are powerful techniques for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. A prominent, broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding in the solid state. acs.org

A sharp and intense absorption band appears around 2232 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. acs.org This band is a key diagnostic feature for this compound.

The aromatic ring gives rise to several bands. The C-H stretching vibrations of the aromatic ring are usually observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. acs.org Additionally, the C-Cl stretching vibration can be found in the fingerprint region, typically below 800 cm⁻¹.

The following table summarizes key IR absorption bands for this compound. acs.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3203 | Broad, Strong |

| C≡N stretch | 2232 | Sharp, Strong |

| Aromatic C=C stretch | 1595 | Medium |

| Aromatic C-H bend | 1402, 1386 | Medium |

| C-O stretch | 1260, 1221 | Strong |

FT-Raman spectroscopy provides vibrational information that is complementary to FTIR spectroscopy. While FTIR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. This often results in different selection rules, meaning that some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in a mixture. epa.gov

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a peak at m/z 153 (for the ³⁵Cl isotope) and a smaller peak at m/z 155 (for the ³⁷Cl isotope) in a roughly 3:1 intensity ratio. biosynth.comfishersci.com

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule could involve the loss of the cyano group (CN), the hydroxyl group (OH), or the chlorine atom (Cl). High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition. For instance, the [M-H]⁻ ion has been calculated and found at m/z 151.99086. uni.lu

The following table shows predicted collision cross-section data for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 154.00542 | 128.1 |

| [M+Na]⁺ | 175.98736 | 140.7 |

| [M-H]⁻ | 151.99086 | 131.0 |

| [M+NH₄]⁺ | 171.03196 | 147.9 |

| [M+K]⁺ | 191.96130 | 135.9 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique provides insights into the electronic structure and conjugation within this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions are due to π → π* transitions of the aromatic system. The presence of the hydroxyl, chloro, and nitrile substituents will influence the position and intensity of these absorption maxima (λmax). The hydroxyl group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, will affect the energy of the molecular orbitals.

While specific UV-Vis spectral data for this compound is not detailed in the search results, studies on similar compounds indicate that the electronic transitions can be interpreted with the aid of computational methods like Time-Dependent Density Functional Theory (TD-DFT). uminho.pt The solvent used can also influence the spectrum by affecting the energies of the ground and excited states.

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and crystal packing.

While a specific single-crystal X-ray diffraction study for this compound was not found in the search results, studies on closely related compounds like 3,5-dichloro-4-hydroxybenzonitrile (B167504) and its solvates reveal that these molecules often assemble into chain-like structures held together by strong O-H···N≡C hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding motifs in its crystal structure.

XRD is also the definitive method for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, and XRD is crucial for their identification and characterization. google.com

Quantum Chemical and Computational Chemistry Studies

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules like this compound. These computational methods provide detailed insights into molecular structure, electronic properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular properties of chlorinated hydroxybenzonitriles. DFT calculations, often using functionals like B3LYP and basis sets such as 6-31G* or cc-pVTZ, can accurately predict molecular geometries, including bond lengths and angles. researchgate.netnih.govmdpi.com For instance, studies on related benzonitrile (B105546) derivatives have shown that calculated parameters are in good agreement with experimental X-ray diffraction data. researchgate.net

These calculations are also instrumental in predicting vibrational spectra (infrared and Raman intensities), which aids in the assignment of experimental spectral bands. researchgate.netresearchgate.net Furthermore, DFT can be used to determine electronic properties such as dipole moments and to analyze the electronic effects of substituents, like the electron-withdrawing chlorine and nitrile groups and the electron-donating hydroxyl group in this compound. These electronic effects are crucial in understanding the molecule's reactivity in various chemical reactions.

Advanced DFT calculations can also predict other spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), which have shown good correlation with experimental observations for similar structures. nih.govnih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Computational Studies of Substituted Benzonitriles

| Functional | Basis Set | Application |

| B3LYP | 6-31G*, 6-31++G(d,p), cc-pVTZ | Geometry optimization, vibrational frequencies, electronic properties. researchgate.netnih.gov |

| CAM-B3LYP | 6-311G+dp | pKa determination, electronic structure. torvergata.itresearchgate.net |

| wB97XD | 6-311G+dp | pKa determination, long-range interactions. torvergata.it |

| PBE0-D3 | Not specified | Geometry prediction. mdpi.com |

| M06-2X | 6-31++G(d,p) | Quantum chemical calculations. nih.gov |

| HF | 6-31++G(d,p) | Quantum chemical calculations. nih.gov |

This table is for illustrative purposes and may not be exhaustive.

The acidity of the phenolic hydroxyl group (pKa) is a critical parameter influencing the reactivity and biological activity of this compound. Computational chemistry offers reliable methods for predicting pKa values. torvergata.itnih.gov A common approach involves calculating the Gibbs free energy change for the dissociation of the phenol (B47542) in solution. mdpi.com

Recent studies have demonstrated that DFT calculations, particularly with the CAM-B3LYP functional and the 6-311G+dp basis set, combined with a Solvation Model based on Density (SMD), can yield highly accurate pKa values for substituted phenols. torvergata.itresearchgate.netnih.gov One successful protocol involves the inclusion of explicit water molecules in the calculation to better model the solvation of the phenoxide ion. torvergata.itresearchgate.net For a series of 13 substituted phenols, including those with -CN and -NO2 groups which are often challenging for computational models, this method resulted in a mean absolute error of just 0.3 pKa units. torvergata.itresearchgate.netnih.gov Specifically for 4-hydroxybenzonitrile (B152051), a calculated ΔpKa (the difference between calculated and experimental pKa) of 0.3 was achieved using this method with two explicit water molecules. researchgate.netmdpi.com

Other computational strategies for pKa prediction include the use of continuum solvation models like CPCM and IEFPCM, and different DFT functionals such as B3LYP and wB97XD. torvergata.itmdpi.com However, the combination of CAM-B3LYP with the SMD model and explicit water molecules has shown remarkable accuracy without the need for empirical correction factors. torvergata.itresearchgate.net

Table 2: Comparison of Calculated vs. Experimental pKa for 4-hydroxybenzonitrile

| Computational Method | Solvation Model | Explicit Water Molecules | Calculated pKa | Experimental pKa | ΔpKa | Reference |

| CAM-B3LYP/6-311G+dp | SMD | 2 | 8.27 | 7.97 | 0.30 | researchgate.netmdpi.com |

Note: The calculated pKa value is derived from the reported ΔpKa and experimental pKa.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding the reactivity of this compound. tandfonline.com

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For phenolic compounds, the MEP can illustrate the effect of substituents on the electron density of the aromatic ring and the hydroxyl group. mdpi.com For instance, the MEP of phenol and its corresponding phenate ion shows a significant change in electron distribution upon deprotonation, which is further influenced by solvent interactions. mdpi.com

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. acs.org In substituted benzonitriles, the energies of the HOMO and LUMO are influenced by the electronic nature of the substituents. researchgate.net For example, electron-withdrawing groups like chlorine and nitrile tend to lower the energy of both the HOMO and LUMO. This analysis is fundamental in predicting the regioselectivity of reactions such as cycloadditions.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a relatively rigid molecule like this compound, the primary focus of conformational analysis would be the orientation of the hydroxyl group's hydrogen atom relative to the benzene ring.

Computational methods, such as DFT, can be used to perform a systematic search for different conformers and calculate their corresponding energies to construct a potential energy landscape. eurjchem.com This landscape reveals the most stable conformer (the global minimum) and the energy barriers between different conformers. While significant conformational flexibility is not expected for this molecule, understanding the rotational barrier of the hydroxyl group can be important for modeling its interactions with other molecules, such as in biological systems or crystal packing. Studies on similar molecules have utilized methods like B3LYP/6-31G* to investigate conformational behavior and structural stability. researchgate.net

The properties and reactivity of this compound can be significantly influenced by the solvent. Continuum solvation models are a computational approach to simulate these solvent effects by representing the solvent as a continuous dielectric medium. mdpi.com

Several popular continuum solvation models include:

SMD (Solvation Model based on Density): This model is praised for its effectiveness for both charged and neutral species in various solvents. torvergata.itmdpi.com It has been shown to provide accurate pKa values for phenols when combined with appropriate DFT methods. researchgate.netnih.gov

CPCM (Conductor-like Polarizable Continuum Model): This is another widely used model for calculating solvation free energies. scispace.com

IEFPCM (Integral Equation Formalism Polarizable Continuum Model): This model is similar to CPCM but can be more computationally intensive. torvergata.itmdpi.com

These models are crucial for accurately calculating properties in solution, such as pKa values, where the stabilization of ions (the phenoxide) by the solvent is a major factor. torvergata.itscispace.com Studies have shown that the choice of solvation model can impact the accuracy of calculated properties. For instance, in the pKa determination of phenols, the SMD model, particularly with the CAM-B3LYP functional, has demonstrated superior performance over CPCM and IEFPCM in some cases. torvergata.itmdpi.com The inclusion of a solvent model is also critical when studying reaction mechanisms and transition states in solution, as the solvent can stabilize polarized transition states, thereby affecting reaction rates. acs.org

Iv. Advanced Mechanistic Studies and Reaction Kinetics of 3 Chloro 4 Hydroxybenzonitrile

Electrochemical Behavior and Proton Donor Properties

The electrochemical characteristics of 3-chloro-4-hydroxybenzonitrile have been a subject of detailed investigation, particularly its reduction mechanisms and its notable capacity to act as a proton donor in specific environments.

The electrochemical reduction of halogenated aromatic compounds like this compound is effectively studied using techniques such as cyclic voltammetry and controlled potential electrolysis. sci-hub.se These methods provide insights into the stepwise processes occurring at the electrode surface. For similar chlorinated aromatic compounds, cyclic voltammetry reveals that the reduction often proceeds via an irreversible process. sci-hub.se

The generally accepted mechanism for the reduction of chloro-aromatic compounds involves a stepwise reaction. sci-hub.se Initially, the molecule accepts an electron to form a radical anion. This is followed by the cleavage of the carbon-chlorine bond, releasing a chloride ion and leaving an aryl radical. sci-hub.se This process can be summarized as an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism.

Studies on related halogenated phenanthrolines using cyclic voltammetry and controlled potential electrolysis have confirmed that the initial reduction wave corresponds to the formation of an anion radical, which is then followed by the cleavage of the halide from the molecule. sci-hub.se This is a common pathway for the electrochemical reduction of aryl halides. sci-hub.se The analysis of voltammograms, including the relationship between peak potential and scan rate, helps in elucidating these complex reaction sequences.

A significant property of this compound is its effectiveness as a proton donor in electrochemical studies conducted in aprotic solvents like dimethylsulfoxide. researchgate.netresearchgate.net Its reduction occurs at more negative potentials compared to the proton reduction from common acids, making it a valuable proton source for species that are reduced at highly negative potentials. researchgate.netresearchgate.net

The ability of this compound and its analogs to provide protons has been demonstrated in the electrochemical reduction of other compounds, such as ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile). researchgate.net In the absence of a strong external proton donor, ioxynil undergoes an apparent one-electron reduction due to autoprotonation, where one molecule of ioxynil donates a proton to the radical anion of another. researchgate.net However, in the presence of a more efficient proton donor like this compound, the reduction of the target species can shift to a more complete two-electron process per molecule. researchgate.net

The proton-donating strength of various hydroxybenzonitriles has been compared, showing a clear trend.

| Compound | Relative Proton Donor Ability |

|---|---|

| p-hydroxybenzonitrile | Lowest |

| 3-iodo-4-hydroxybenzonitrile | ↓ |

| Ioxynil | ↓ |

| Bromoxynil (B128292) | ↓ |

| This compound | ↓ |

| Chloroxynil | Highest |

This hierarchy indicates that this compound is among the more potent proton donors in this class of compounds, surpassed only by its dichlorinated analog, chloroxynil. cas.cz This property is attributed to the presence of the hydroxyl group, which can serve as the proton source during the electrochemical process. researchgate.net

Photochemical Degradation and Transformation Pathways

The fate of this compound in aqueous environments under irradiation is governed by several competing photochemical pathways, including photohydrolysis and photoreduction. These processes are significantly influenced by environmental conditions.

The primary photochemical reaction for halogenated hydroxybenzonitriles, such as the closely related chloroxynil and bromoxynil, in pure water is the photohydrolysis of the carbon-halogen bond. researchgate.netresearchgate.net This reaction involves the substitution of a halogen atom with a hydroxyl group from water, leading to the formation of dihydroxybenzonitrile derivatives. researchgate.netunito.it For instance, the irradiation of chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) leads to the formation of monochlorinated dihydroxybenzonitrile. researchgate.net This photohydrolysis is a key transformation pathway for many halogenated aromatic pesticides. unito.it The mechanism is thought to involve a heterolytic cleavage of the carbon-halogen bond, possibly assisted by a concerted scission of a water molecule. researchgate.net

While photohydrolysis is often the dominant pathway in pure water, reductive dehalogenation also occurs, particularly under specific conditions. researchgate.netresearchgate.net This pathway involves the replacement of a halogen atom with a hydrogen atom. For ioxynil and chloroxynil, photoreduction to 3-iodo- and this compound, respectively, is observed as a minor pathway. researchgate.net The presence of a suitable hydrogen donor is crucial for this reaction. rsc.org In the absence of external additives, other hydroxylated aromatic derivatives formed during degradation can potentially act as the reductant. researchgate.net

The photochemical behavior of this compound and its analogs is highly dependent on environmental factors present in natural waters.

pH: The acidity of the solution plays a critical role. Halogenated hydroxybenzonitriles are relatively acidic due to the electron-withdrawing effect of the nitrile group. researchgate.net For example, chloroxynil has a pKa of approximately 4.9. researchgate.net At typical environmental pH values, these compounds exist predominantly in their anionic (phenolate) form, which can affect their light absorption and reactivity. researchgate.net

Humic Acids: The presence of humic acids, which are common in natural waters, can significantly alter the degradation pathways. Research shows that reduction becomes a more prominent pathway when irradiation is carried out in the presence of humic acids. researchgate.netresearchgate.net Humic substances can act as photosensitizers or hydrogen donors, facilitating the reductive dehalogenation process.

Chloride Ions: The concentration of chloride ions (NaCl) can influence the rate and products of phototransformation. In studies on bromoxynil, the presence of NaCl was found to decrease the quantum yield of phototransformation. researchgate.net Furthermore, it can lead to the photoincorporation of chloride into the aromatic ring, forming products like 3-bromo-5-chloro-4-hydroxybenzonitrile (B190070) and this compound from bromoxynil. researchgate.netsmolecule.com This indicates that chloride ions can compete with water in nucleophilic photosubstitution reactions. researchgate.net

| Starting Compound | Condition | Observed Photoproducts | Reference |

|---|---|---|---|

| Bromoxynil | Aqueous solution with NaCl | 3-bromo-4-hydroxybenzonitrile, 3-bromo-5-chloro-4-hydroxybenzonitrile, This compound , 4-hydroxybenzonitrile (B152051) | researchgate.netsmolecule.com |

| Chloroxynil | Pure water | Monohalogenated dihydroxybenzonitrile, This compound (minor) | researchgate.net |

| Chloroxynil / Ioxynil | Presence of humic acids | Increased yield of reduction products | researchgate.netresearchgate.net |

Identification and Characterization of Photoproducts

Scientific studies have identified this compound as a key intermediate in the photodegradation of other pesticides. For instance, during the photolysis of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in aqueous solutions containing sodium chloride, this compound was detected as one of the resulting products. researchgate.netsmolecule.com This formation occurs through the photoincorporation of chloride ions into the primary photoproduct, 3-bromo-4-hydroxybenzonitrile. researchgate.net

Similarly, research on the phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles, such as chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), in aqueous solutions has also confirmed the formation of this compound. researchgate.net In one study, it was designated as photoproduct Pc4 and identified using mass spectrometry, which showed a characteristic mass-to-charge ratio (m/z) of 154/156, consistent with a monochlorinated compound. researchgate.net

The table below details the instances where this compound has been identified as a photoproduct.

| Parent Compound | Study Context | Identification Method | Reference |

| Bromoxynil | Photolysis in aqueous NaCl solution with UV radiation (~313 nm) | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Chloroxynil | Irradiation of an aqueous solution | Mass Spectrometry (MS) | researchgate.net |

No studies detailing the further photodegradation products of this compound itself were found in the reviewed literature.

Quantum Yield Determinations for Photodegradation

There is no specific data available in the reviewed scientific literature regarding the quantum yield for the photodegradation of this compound. Research has instead focused on determining the quantum yields for the parent compounds from which it is formed.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. The table below presents the quantum yields for the disappearance of related herbicides that lead to the formation of this compound.

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Chloroxynil | 296 | 0.013 | researchgate.net |

| Ioxynil | 313 | 0.005 | researchgate.net |

| Bromoxynil | ~313 | 0.052 ± 0.004 (in absence of NaCl) | researchgate.net |

| Bromoxynil | ~313 | 0.017 ± 0.007 to 0.045 ± 0.005 (in presence of NaCl) | researchgate.net |

It was noted that the quantum yield for chloroxynil is higher than that of ioxynil, which is consistent with a heterolytic mechanism for the primary photohydrolysis reaction. researchgate.net For bromoxynil, the presence of sodium chloride was found to decrease the quantum yield of its phototransformation. researchgate.net

Reaction Kinetics and Rate Constant Determinations

Direct studies on the reaction kinetics and rate constants for the photodegradation of this compound are not detailed in the available research. However, kinetic studies of related compounds and processes provide some context.

For example, the photodegradation of other compounds, such as bisphenol S, has been shown to follow first-order kinetics. researchgate.net In the context of microbial degradation, which follows different pathways than photodegradation, the anaerobic transformation of 3-chloro-4-hydroxybenzoate has been studied. nih.gov In one such study, the bacterium Desulfitobacterium chlororespirans was shown to be capable of using bromoxynil as an electron acceptor for growth, exhibiting a doubling time of 18.4 ± 5.2 hours. nih.govasm.org While this demonstrates a biological degradation pathway for a related nitrile, it does not describe the abiotic photodegradation kinetics of this compound.

The primary photochemical reaction for related compounds like ioxynil and chloroxynil is the photohydrolysis of the carbon-halogen bond. researchgate.net Reduction has been observed as a minor pathway, particularly in the presence of humic acids. researchgate.net

Vi. Applications in Advanced Materials and Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

3-Chloro-4-hydroxybenzonitrile serves as a crucial intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. Its substituted benzene (B151609) ring, featuring chloro, hydroxyl, and nitrile functional groups, provides multiple reactive sites for building more elaborate molecular architectures. The specific arrangement of these groups influences the electronic properties and steric configuration of the molecule, making it a valuable starting material for targeted synthesis.

The structural motif of halogenated phenols is present in a variety of biologically active compounds. While specific drugs directly synthesized from this compound are not extensively detailed in public literature, its analogs and related structures are key components in medicinal chemistry. For instance, the related compound 3-fluoro-4-hydroxybenzonitrile (B1304121) is recognized as an essential intermediate in the synthesis of various bioactive molecules, contributing to the development of novel therapeutic agents. chemimpex.com The presence of a halogen, a hydroxyl group, and a nitrile on a benzene ring allows for diverse chemical modifications to develop new active pharmaceutical ingredients (APIs). The nitrile group, for example, can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to different classes of compounds. Similarly, the hydroxyl group can be etherified to introduce a wide range of substituents.

Building Block in Agrochemical Development (e.g., Antibiotics, Fungicides)

In the field of agrochemicals, substituted benzonitriles are important precursors for creating new pesticides and herbicides. The unique electronic and structural contributions of the chloro and hydroxyl groups on the this compound ring are valuable for designing molecules with specific biological activities. Closely related compounds, such as 3-chloro-5-hydroxybenzonitrile (B1591985), are considered ideal intermediates for agrochemicals. nbinno.com The properties of 3-fluoro-4-hydroxybenzonitrile are also noted for their value in formulating more effective pesticides and herbicides. chemimpex.com The development of potent agrochemicals often relies on the precise positioning of functional groups to interact with biological targets in pests and weeds, and scaffolds like this compound provide the necessary chemical versatility.

Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

The benzonitrile (B105546) core is a fundamental component in the design of advanced organic materials for optoelectronic applications, particularly for Organic Light-Emitting Diodes (OLEDs). Benzonitrile derivatives are often used as the electron-accepting unit in donor-acceptor type molecules, which are crucial for creating materials with specific light-emitting properties. These materials are essential for harvesting triplet excitons, which are typically non-emissive, thereby significantly enhancing the efficiency of OLED devices. rsc.org

A key strategy for improving OLED efficiency is through Thermally Activated Delayed Fluorescence (TADF). TADF materials are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔES-T). rsc.org This small gap allows non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is activated by thermal energy. beilstein-journals.org

To achieve a small ΔES-T, molecules are designed to have minimal spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgbeilstein-journals.org This is often accomplished by using a molecular structure that connects a strong electron-donating unit to a strong electron-accepting unit. Benzonitrile is a promising candidate for the acceptor component in these designs. beilstein-journals.org For example, a benzonitrile derivative substituted with five carbazole (B46965) units (5CzBN) was synthesized and shown to emit TADF, leading to a high external quantum efficiency of 14.8% in an OLED device. oup.comresearchgate.net

| Compound | Key Feature | Experimental Finding | OLED Performance Metric | Reference |

|---|---|---|---|---|

| 5CzBN (Pentacarbazorylbenzonitrile) | Benzonitrile acceptor with five carbazole donors | Exhibits thermally activated delayed fluorescence. | External Quantum Efficiency (EQE) of 14.8% with light-blue electroluminescence. | oup.comresearchgate.net |

| Fluorinated D-A-D' Benzonitriles | Donor-Acceptor-Donor' structure with phenoxazine (B87303) and carbazole donors | Dual charge transfer TADF emission was observed in the solid state. | Demonstrated tunable emission properties in fabricated OLED devices. | rsc.orgrsc.org |

| B1 and B2 (Acridine/Phenothiazine-Benzonitrile) | Benzonitrile acceptor with acridine (B1665455) and phenothiazine (B1677639) donors | Achieved very small ΔEST values of 0.013 eV and 0.041 eV, respectively. | EQEs of 15.1% and 16.0% with blue electroluminescence. | beilstein-journals.org |

Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property is of great interest for applications in sensors, security inks, and data storage. Certain multifunctional benzonitrile derivatives have been shown to exhibit not only TADF but also mechanofluorochromic properties. rsc.orgrsc.org

In a study of donor-acceptor-donor' fluorinated benzonitrile compounds, mechanical stress and exposure to solvent vapor induced changes in their luminescent colors. rsc.org These changes were correlated with transitions between different crystalline (polymorphs) and amorphous phases of the material in the solid state. rsc.orgmatilda.science This stimuli-responsive emission highlights the potential for creating advanced materials from benzonitrile derivatives that can adapt their optical properties in response to their environment. rsc.org

Utilization in Complex Organic Synthesis

This compound is a versatile reagent in complex organic synthesis due to the distinct reactivity of its three functional groups. The nitrile group (C≡N) is a valuable precursor that can be converted into amines, amides, or carboxylic acids, providing a gateway to a wide array of chemical structures. The hydroxyl group (-OH) can undergo etherification or esterification, allowing for the attachment of various side chains. The chloro group (-Cl) can participate in nucleophilic aromatic substitution or cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Vii. Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

3-Chloro-4-hydroxybenzonitrile, also known as 2-chloro-4-cyanophenol, has established its significance primarily as a versatile intermediate in organic synthesis. Its key academic contributions lie in its application as a starting material for creating more complex molecules with desired functionalities, particularly in the realms of agrochemicals and pharmaceuticals.

The structural features of the compound—a benzene (B151609) ring substituted with chloro, hydroxyl, and nitrile groups—provide multiple reactive sites for chemical modification. This allows for its incorporation into a diverse range of molecular scaffolds. Research on analogous compounds, such as brominated and fluorinated hydroxybenzonitriles, has highlighted the importance of this class of molecules in the development of bioactive compounds. For instance, the herbicide Bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) demonstrates the potential of halogenated hydroxybenzonitriles in agriculture. Consequently, this compound is recognized as a valuable precursor for the synthesis of novel herbicidal agents.

In medicinal chemistry, the benzonitrile (B105546) moiety is a key component in various therapeutic agents, including kinase inhibitors used in oncology and inflammatory disease research. The presence of the chloro and hydroxyl groups on the phenyl ring of this compound offers synthetic handles to build upon this core structure, enabling the generation of libraries of compounds for drug discovery screening.

Emerging Research Areas for this compound

While its role as an intermediate is well-established, new avenues of research are beginning to emerge for this compound, driven by advancements in materials science and environmental chemistry.

Materials Science: There is growing interest in utilizing halogenated cyanophenols for the synthesis of advanced materials. The related compound, 3-fluoro-4-hydroxybenzonitrile (B1304121), has been identified as a precursor for liquid crystals. google.com The specific electronic properties conferred by the halogen and nitrile substituents are crucial for creating molecules with the necessary dielectric anisotropy for display technologies. This opens up a promising research area for this compound in the design and synthesis of novel liquid crystalline materials.

Environmental Science: The environmental fate and potential bioremediation of halogenated organic compounds are of significant academic and practical importance. researchgate.netepa.gov As a chlorinated nitrile compound, this compound serves as a relevant model for studying the degradation pathways of such pollutants in the environment. Research into the microbial degradation of chlorinated compounds is an active field, and understanding the biotransformation of this molecule could lead to new strategies for decontaminating polluted soil and water. askesa.comfrontiersin.org

| Emerging Research Area | Potential Application | Related Research Focus |

| Materials Science | Liquid Crystal Displays | Synthesis of molecules with high dielectric anisotropy |

| Environmental Chemistry | Bioremediation Strategies | Microbial degradation of chlorinated nitrile pollutants |

| Catalysis | Green Chemistry | Development of efficient catalysts for nitrile transformations |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound creates opportunities for collaborative research across different scientific disciplines.

Chemistry and Biology: The synthesis of new bioactive compounds using this compound as a scaffold remains a primary interdisciplinary focus. This involves organic chemists designing and executing synthetic pathways, while biochemists and pharmacologists evaluate the biological activity of the resulting molecules against various targets, such as enzymes (e.g., kinases) or receptors. nih.govnih.gov This synergy is fundamental to modern drug discovery and agrochemical development.

Materials Science and Engineering: The development of new liquid crystals or other functional polymers from this compound requires a close collaboration between synthetic chemists and materials engineers. While chemists focus on the molecular design and synthesis, engineers would be responsible for characterizing the physical properties of the new materials and integrating them into devices.

Environmental Science and Microbiology: Investigating the environmental impact and bioremediation of this compound brings together environmental chemists, who can track its presence and transformation in various ecosystems, and microbiologists, who can identify and engineer microorganisms capable of degrading it. epa.govaskesa.comfrontiersin.org This collaborative approach is essential for developing sustainable solutions to environmental contamination by industrial chemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-4-hydroxybenzonitrile, and how can researchers optimize yield and purity?

- Methodological Answer : A one-step synthesis approach is often employed for structurally similar benzonitrile derivatives, involving halogenation or hydroxylation of precursor aromatic rings. For example, chlorination of 4-hydroxybenzonitrile using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions (e.g., anhydrous solvents, 0–5°C) can introduce the chloro substituent at the meta position . Optimization requires monitoring reaction kinetics via TLC or HPLC and purifying via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- FT-IR : Identify the hydroxyl (-OH, ~3200–3500 cm⁻¹) and nitrile (-C≡N, ~2220–2260 cm⁻¹) functional groups.

- NMR : Use ¹H NMR to confirm the aromatic proton environment (e.g., singlet for para-substituted -OH and -Cl) and ¹³C NMR to resolve the nitrile carbon (~115–120 ppm).

- Mass Spectrometry : Confirm molecular weight (153.56 g/mol for C₇H₄ClNO) via ESI-MS or GC-MS .

Computational tools like DFT (B3-LYP/6-31G(d)) can predict vibrational frequencies and validate experimental IR data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Disposal : Follow EPA guidelines for halogenated organics (e.g., incineration with scrubbing for HCl emissions). Refer to TCI America’s SDS for degradation products and emergency measures .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve electronic and steric effects of the chloro and hydroxy substituents in this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3-LYP/6-311G(df,p)) to map electrostatic potential surfaces (EPS), identifying electron-deficient regions near the chloro group and electron-rich zones around the hydroxy group.

- Analyze HOMO-LUMO gaps to predict reactivity toward electrophilic/nucleophilic agents. For example, the nitrile group’s LUMO may favor nucleophilic attacks in cross-coupling reactions .

Q. What experimental strategies can address contradictions in reported CAS numbers (e.g., 2315-81-3 vs. 386704-12-7) for this compound?

- Methodological Answer :

- Cross-reference CAS databases : Verify via PubChem, ChemIDplus, and EPA DSSTox. For 2315-81-3, TCI Chemicals confirms synthesis and characterization data , while 386704-12-7 may correspond to a regioisomer or alternate naming convention.

- Validate structural identity using X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of substituents) .

Q. How do the positions of the chloro and hydroxy groups influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Hydroxy Group : Acts as a hydrogen-bond donor, enhancing solubility and target binding (e.g., kinase inhibitors). Protect with acetyl groups during synthetic steps.

- Chloro Group : Electron-withdrawing effect stabilizes intermediates in Suzuki-Miyaura couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) for functionalization at the chloro site .

- Case Study : Analogous chlorinated benzonitriles show antiviral activity by inhibiting viral proteases, suggesting potential for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.